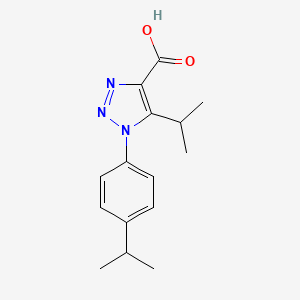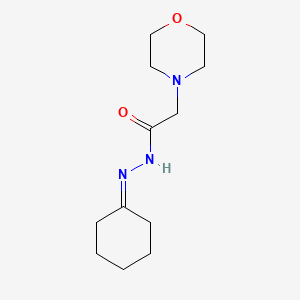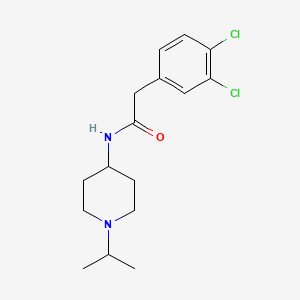
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid could potentially induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In particular, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory and antioxidant activity, which could potentially be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various assays. However, one limitation of using 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential toxicity, which could limit its applicability in certain assays.
将来の方向性
There are many potential future directions for research on 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction could be the further exploration of its anti-tumor activity and its potential use in cancer treatment. Additionally, further research could be done on the synthesis of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid-based metal-organic frameworks and their potential applications in gas storage and separation. Finally, further research could be done on the use of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a ligand for the synthesis of various metal complexes and their potential applications in organic synthesis.
合成法
The synthesis of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium azide and copper sulfate. The final product is obtained through the reaction of the resulting intermediate with sodium hydroxide and carbon dioxide.
科学的研究の応用
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-tumor activity and could potentially be used in cancer treatment. In materials science, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand for the synthesis of various metal complexes, which have potential applications in organic synthesis.
特性
IUPAC Name |
5-propan-2-yl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)11-5-7-12(8-6-11)18-14(10(3)4)13(15(19)20)16-17-18/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOZQHTOFOULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)

![N-1,3-benzodioxol-5-yl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4961084.png)
